Lower Lipophilicity (LogP) Improves Aqueous Solubility Profile vs. C2-Methyl and C2-CF3 Analogs
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate exhibits a computed XLogP3 of 3.59, which is 0.50 log units lower than the C2-methyl analog (LogP 4.09) and 1.21 log units lower than the C2-trifluoromethyl analog (LogP 4.80) [1][2]. Lower logP generally correlates with improved aqueous solubility and reduced non-specific protein binding, both of which are desirable in early-stage drug discovery screening.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 3.59 (computed, PubChem release 2025.09.15) |
| Comparator Or Baseline | C2-methyl analog (CAS 111787-84-9): LogP 4.09; C2-CF3 analog (CAS 175276-59-2): LogP 4.80 [1][2] |
| Quantified Difference | ΔLogP = -0.50 vs. C2-methyl; ΔLogP = -1.21 vs. C2-CF3 |
| Conditions | Computed logP values; XLogP3 for target, standard LogP algorithms for comparators (Chemsrc, Molbase) |
Why This Matters
If a procurement decision prioritizes aqueous solubility for biochemical or cell-based assays, the formyl-bearing target compound offers a more favorable starting point than its more lipophilic C2-methyl or C2-CF3 counterparts.
- [1] Chemsrc. ETHYL 5-(4-CHLOROPHENYL)-2-METHYL-3-FUROATE. CAS 111787-84-9. https://m.chemsrc.com/mip/cas/111787-84-9_96.html View Source
- [2] Molbase. ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate. CAS 175276-59-2. https://qiye.molbase.cn/d17603/608833 View Source
